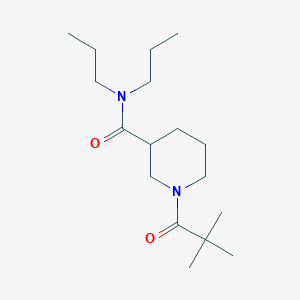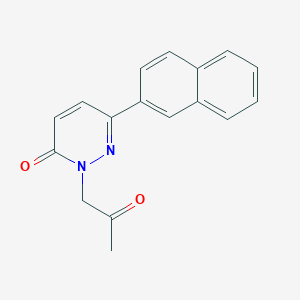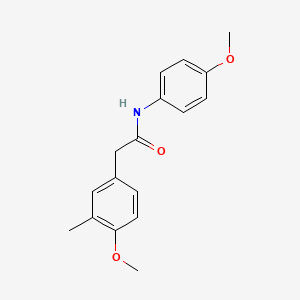![molecular formula C17H11F3N2O4 B4500433 5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4500433.png)
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H11F3N2O4 and its molecular weight is 364.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.06709132 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Investigations
Isoxazole Derivatives as Immunosuppressive Agents : Isoxazole derivatives, such as leflunomide and its metabolites, have shown promising immunosuppressive properties. These compounds inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, leading to reduced pyrimidine nucleotide pools essential for immune cell function. This mechanism suggests potential applications in the development of immunosuppressive drugs for organ transplantation and autoimmune diseases (Knecht & Löffler, 1998).
Aromatic Polyamides with Pharmaceutical Applications : Research into aromatic polyamides bearing ether and isopropylidene links in the main chain has highlighted the synthesis of polymers with potential pharmaceutical applications due to their solubility and thermal stability properties. These polymers' characteristics may be utilized in drug delivery systems or as components of medical devices (Hsiao & Yu, 1996).
Carbonic Anhydrase Inhibitors for Medical Use : Isoxazole-containing sulfonamides have been developed as potent inhibitors of carbonic anhydrase II and VII, with significant implications for treating glaucoma and neuropathic pain. This research underscores the therapeutic potential of isoxazole derivatives in targeting specific enzymes for disease management (Altuğ et al., 2017).
Antimicrobial and Tuberculosis Treatment : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, highlighting the potential of similar compounds in developing new antimicrobial agents. This research indicates the significance of structural modifications in enhancing the antimicrobial efficacy of such compounds (Bąk et al., 2020).
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)25-13-6-4-11(5-7-13)21-16(24)14-9-15(26-22-14)10-2-1-3-12(23)8-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCXOEMGMGKYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(1H-indol-1-yl)acetyl]cyclohexanecarbohydrazide](/img/structure/B4500353.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4500372.png)
![N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4500374.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4500377.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4500382.png)

![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4500397.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide](/img/structure/B4500405.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4500434.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4500443.png)

